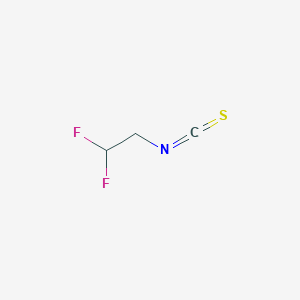
1,1-Difluoro-2-isothiocyanatoethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-2-isothiocyanatoethane: is a chemical compound with the molecular formula C3H3F2NS and a molecular weight of 123.12 g/mol . It is characterized by the presence of both fluorine and isothiocyanate functional groups, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-isothiocyanatoethane can be synthesized through the reaction of 1,1-difluoroethane with thiophosgene under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield . The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-2-isothiocyanatoethane undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can be replaced by nucleophiles such as amines and alcohols .
Oxidation: The compound can be oxidized to form sulfoxides and sulfones .
Reduction: Reduction reactions can convert the isothiocyanate group to amines .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide .
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride .
Major Products Formed:
Nucleophilic substitution: Formation of thioureas and isocyanates .
Oxidation: Formation of sulfoxides and sulfones .
Reduction: Formation of amines .
Scientific Research Applications
Chemistry: 1,1-Difluoro-2-isothiocyanatoethane is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds . Its unique reactivity makes it valuable for creating complex molecules with specific functional groups.
Medicine: pharmaceuticals . Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for use in coatings , adhesives , and sealants .
Mechanism of Action
The mechanism of action of 1,1-difluoro-2-isothiocyanatoethane involves its ability to react with nucleophiles . The isothiocyanate group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the modification of proteins and enzymes , affecting their function and activity. The presence of fluorine atoms can also influence the lipophilicity and metabolic stability of the compound, enhancing its biological activity.
Comparison with Similar Compounds
1,1-Difluoro-2-chloroethane: Similar in structure but contains a chlorine atom instead of an isothiocyanate group.
1,1,1-Trifluoro-2-isothiocyanatoethane: Contains an additional fluorine atom, which can affect its reactivity and stability.
1,1-Difluoro-2-bromoethane: Contains a bromine atom, leading to different reactivity patterns.
Uniqueness: 1,1-Difluoro-2-isothiocyanatoethane is unique due to the presence of both fluorine and isothiocyanate groups, which confer distinct reactivity and stability properties. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis , biological research , and industrial processes .
Properties
IUPAC Name |
1,1-difluoro-2-isothiocyanatoethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NS/c4-3(5)1-6-2-7/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYFXGFOOGXXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-37-6 |
Source


|
| Record name | 1,1-difluoro-2-isothiocyanatoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
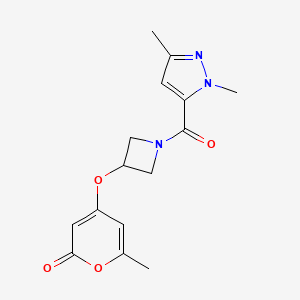
![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B2830916.png)
![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)
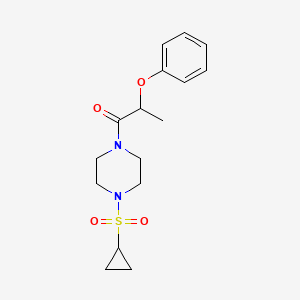
![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)
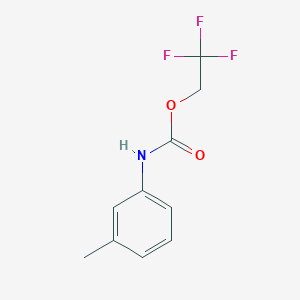

![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2830927.png)
![1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea](/img/structure/B2830929.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)
![{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2830932.png)
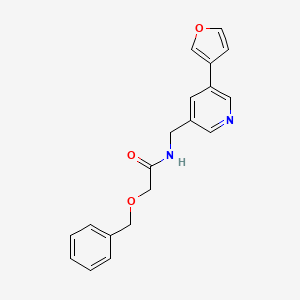
![N-(4-methylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2830935.png)
